N-Acetyl-L-tryptophyl-L-leucinamide

Description

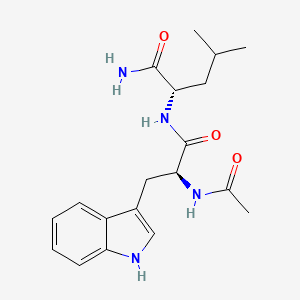

(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)-4-methylpentanamide is a complex organic compound featuring an indole ring, an acetamido group, and a propanamido group

Properties

CAS No. |

65356-77-6 |

|---|---|

Molecular Formula |

C19H26N4O3 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C19H26N4O3/c1-11(2)8-16(18(20)25)23-19(26)17(22-12(3)24)9-13-10-21-15-7-5-4-6-14(13)15/h4-7,10-11,16-17,21H,8-9H2,1-3H3,(H2,20,25)(H,22,24)(H,23,26)/t16-,17-/m0/s1 |

InChI Key |

SGAAOYUCGFUGES-IRXDYDNUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)-4-methylpentanamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of indole derivatives and acetamido compounds. The process often requires the use of Brønsted or Lewis acids as catalysts to facilitate nucleophilic substitution reactions . The reaction conditions may include controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)-4-methylpentanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Neuroprotective Effects

Mechanism of Action:

N-Acetyl-L-tryptophyl-L-leucinamide exhibits neuroprotective properties that are crucial in treating neurodegenerative diseases. Its mechanism involves enhancing mitochondrial function and reducing neuroinflammation, which are significant contributors to neuronal damage.

Case Studies:

- A study on Niemann-Pick disease type C (NPC) demonstrated that the compound significantly improved neurological symptoms in patients. The randomized controlled trial showed that participants receiving the compound exhibited a reduction in ataxia and improved quality of life metrics compared to those on placebo .

- Another investigation highlighted its efficacy in animal models of traumatic brain injury, where administration led to restored autophagic flux and reduced neuroinflammation, ultimately improving cognitive functions .

Applications in Metabolic Disorders

Role in Metabolic Pathways:

this compound is involved in modulating metabolic pathways, particularly those related to energy production. It has been shown to influence the Krebs cycle and enhance ATP synthesis, which is vital for cellular energy homeostasis.

Clinical Implications:

Research indicates that the compound can be beneficial for conditions like Niemann-Pick disease, where metabolic dysfunction is prevalent. In clinical trials, patients treated with this compound showed improved metabolic parameters and reduced symptoms associated with the disease .

Drug Delivery Systems

Nanoparticle Formulations:

Recent advancements have explored the use of this compound in developing nanoparticle-based drug delivery systems. These systems aim to enhance the bioavailability and targeted delivery of therapeutic agents.

Research Findings:

Studies have demonstrated that nanoparticles containing this compound can effectively encapsulate drugs, improving their stability and release profiles. This application is particularly promising for delivering neuroprotective agents directly to the brain, maximizing therapeutic effects while minimizing systemic side effects .

Data Tables

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used to promote root growth.

Uniqueness

(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)-4-methylpentanamide is unique due to its specific structure, which combines an indole ring with acetamido and propanamido groups.

Biological Activity

N-Acetyl-L-tryptophyl-L-leucinamide (NATL) is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and metabolic regulation. This article provides an overview of the biological activity of NATL, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an acetylated derivative of the amino acids tryptophan and leucine. The acetylation at the N-terminal enhances its solubility and bioavailability, making it a suitable candidate for various therapeutic applications.

The biological activity of NATL can be attributed to several mechanisms:

- Neuroprotective Effects : NATL has been shown to exert neuroprotective effects in various models of neurodegeneration. It enhances autophagy, a cellular process that removes damaged components, thereby reducing neuronal death and inflammation .

- Metabolic Regulation : The compound influences metabolic pathways by modulating glucose metabolism in the brain, which is critical for maintaining neuronal health .

- Lysosomal Function : NATL has been implicated in improving lysosomal function, particularly in lysosomal storage disorders such as Niemann-Pick disease type C (NPC). It helps ameliorate symptoms associated with these conditions by enhancing cellular clearance mechanisms .

Clinical Trials

Recent clinical trials have highlighted the efficacy of NATL in treating NPC:

- A phase IIb clinical trial demonstrated that treatment with NATL led to significant improvements in neurological status as measured by the Scale for the Assessment and Rating of Ataxia (SARA). Patients receiving NATL showed a mean change of -1.97 points compared to -0.60 points in the placebo group after 12 weeks .

Animal Studies

Animal studies have further elucidated the mechanisms underlying NATL's effects:

- In mouse models of traumatic brain injury (TBI), NATL treatment was associated with reduced neuronal death and improved autophagy flux, suggesting a protective role against neuroinflammation .

- Studies involving NPC mouse models indicated that NATL significantly delayed functional decline and improved overall health markers compared to untreated controls .

Case Studies

Several observational case studies have reported positive outcomes with NATL treatment in patients with NPC:

- A cohort of pediatric patients treated with NATL exhibited improvements in ataxia and cognitive function over a 12-month follow-up period, reinforcing the compound's potential as a disease-modifying agent .

Data Summary

The following table summarizes key findings from clinical trials and animal studies on this compound:

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of N-Acetyl-L-tryptophyl-L-leucinamide in synthesized batches?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to verify molecular structure. Cross-reference spectral data with the NIST Chemistry WebBook or other validated databases to ensure alignment with published standards . For synthetic batches, include purity assessments via HPLC with UV-Vis detection, and report retention times and peak integration values to confirm homogeneity.

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Perform matrix-matched calibration to account for ionization suppression/enhancement effects. Validate methods using guidelines from Analytical and Bioanalytical Chemistry, including limits of detection (LOD), recovery rates, and inter-day precision metrics .

Q. What are the key parameters affecting the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct stability studies under varying pH (3–9), temperature (4°C–37°C), and light exposure. Use stability-indicating assays (e.g., HPLC with diode-array detection) to monitor degradation products. Reference NIH preclinical reporting guidelines to document experimental conditions and statistical analyses of degradation kinetics .

Q. What validated protocols exist for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Purify via reverse-phase HPLC and confirm enantiomeric purity using chiral stationary phases or circular dichroism (CD) spectroscopy. Document synthesis yields, purification steps, and characterization data in alignment with Pharmaceutical Research manuscript guidelines .

Advanced Research Questions

Q. How should researchers design experiments to investigate the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Use a time-course design with triplicate samples incubated with pooled human liver microsomes. Quantify parent compound depletion via LC-MS/MS and apply Michaelis-Menten kinetics to calculate intrinsic clearance. Include positive controls (e.g., verapamil) and validate enzyme activity with probe substrates, as per NIH preclinical reporting standards .

Q. What strategies exist to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic review using databases like Web of Science to identify confounding variables (e.g., assay type, cell lines, or batch variability). Perform meta-analyses with random-effects models to assess heterogeneity. Replicate key experiments under standardized conditions, adhering to protocols from Analytical and Bioanalytical Chemistry for reducing measurement uncertainty .

Q. How can computational modeling be integrated to predict the binding affinity of this compound to neuropeptide receptors?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) to model receptor-ligand interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference computational parameters (force fields, solvation models) with published benchmarks in the NIST database .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.